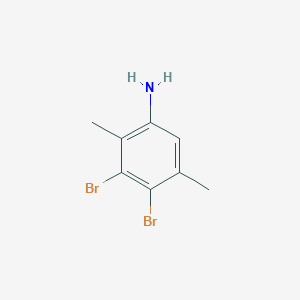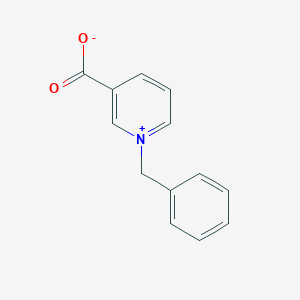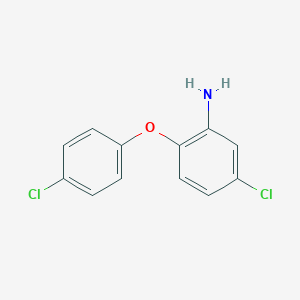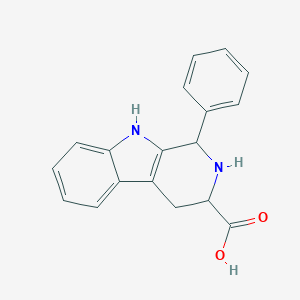
1-苯基-2,3,4,9-四氢-1H-β-咔啉-3-羧酸
描述
1-Phenyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid is a compound that belongs to the class of beta-carbolines, which are of significant interest due to their presence in various biologically active compounds. The structure of beta-carbolines is characterized by a fused pyridine and indole ring system, which is a common motif in many alkaloids and pharmaceuticals.
Synthesis Analysis
The synthesis of beta-carboline derivatives can be complex, involving multiple steps and various chemical reactions. For instance, the decarboxylation of 1,2,3,4-tetrahydro-beta-carboline-1-carboxylic acids has been studied in mouse brain homogenate, showing that these compounds can be converted to their corresponding tetrahydro-beta-carbolines under physiological conditions . Additionally, the synthesis of methyl 1-nitrophenyl-tetrahydro-beta-carboline-3-carboxylate derivatives has been reported, with these compounds being evaluated for their trypanocidal activity .
Molecular Structure Analysis
The molecular structure of beta-carboline derivatives is crucial for their biological activity. The crystal and molecular structure of related compounds, such as ethyl 3-phenyl-4,5,6,7-tetrahydroindole-2-carboxylate, has been determined, revealing that these molecules can pack in highly coplanar, centrosymmetric, hydrogen-bonded pairs . This information is valuable for understanding the interactions of beta-carbolines with biological targets.
Chemical Reactions Analysis
Beta-carbolines undergo various chemical reactions that are essential for their biological function and synthesis. The decarboxylation process, as mentioned earlier, is one such reaction where the carboxylic acid group is removed, leading to the formation of tetrahydro-beta-carbolines . Theoretical calculations and cyclic voltammetry have been used to study the electronic properties and reactivity of tetrahydro-beta-carboline derivatives, which are important for their trypanocidal activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of beta-carbolines are influenced by their molecular structure. While specific data on 1-Phenyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid is not provided, related studies suggest that these compounds exhibit significant biological activities, such as trypanocidal effects . The synthesis methods and the molecular structure of these compounds play a critical role in determining their physical and chemical properties, which in turn affect their pharmacological potential .
科学研究应用
食品和生物液体中的鉴定
1-苯基-2,3,4,9-四氢-1H-β-咔啉-3-羧酸及其衍生物已在各种食品、人类尿液和人乳中被鉴定出来。这些化合物,如MTCA和TCCA,是致突变的N-亚硝基化合物的前体。它们在发酵产品和人类生物液体中的存在表明可能在人体内源性合成,并在色氨酸代谢中发挥作用 (Adachi et al., 1991)。
抗锥虫活性
1-苯基-2,3,4,9-四氢-1H-β-咔啉-3-羧酸的衍生物已被评估其对克氏锥虫的抗锥虫活性。某些衍生物表现出显著活性,为锥虫病的潜在治疗应用提供了见解 (Tonin et al., 2009)。
抗氧化和自由基清除特性
这些化合物已在水果和果汁中被发现,暗示了膳食来源。它们表现出抗氧化和自由基清除能力,有助于某些水果产品的抗氧化效果,并可能影响人类健康 (Herraiz & Galisteo, 2003)。
细胞毒性和杀虫活性
研究表明,1-苯基-2,3,4,9-四氢-1H-β-咔啉-3-羧酸的衍生物对昆虫细胞系表现出细胞毒性,并对某些昆虫具有杀虫活性。这表明基于这些化合物开发新型杀虫剂的潜力 (Zeng et al., 2010)。
与酚醛的反应性
这些化合物可以与天然存在的酚醛反应,形成酚基四氢-β-咔啉生物碱,已被证明具有抗氧化性质。这种反应性在理解这些化合物在食品和生物系统中的化学相互作用和潜在益处方面具有重要意义 (Herraiz et al., 2003)。
肝保护剂
合成的1-苯基-2,3,4,9-四氢-1H-β-咔啉-3-羧酸衍生物已被评估其对小鼠肝损伤的肝保护活性。这项研究有助于理解这些化合物在肝脏保护中的潜在治疗应用 (Saiga et al., 1987)。
属性
IUPAC Name |
1-phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c21-18(22)15-10-13-12-8-4-5-9-14(12)19-17(13)16(20-15)11-6-2-1-3-7-11/h1-9,15-16,19-20H,10H2,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJSUEWDIHUPPRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(C2=C1C3=CC=CC=C3N2)C4=CC=CC=C4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601002887 | |
| Record name | 1-Phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601002887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid | |
CAS RN |
82789-18-2 | |
| Record name | 1-Phenyl-tetrahydro-beta-carboline-3-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082789182 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 82789-18-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88058 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601002887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Barium 4-[(4-chloro-5-methyl-2-sulphonatophenyl)azo]-3-hydroxy-2-naphthoate](/img/structure/B91165.png)
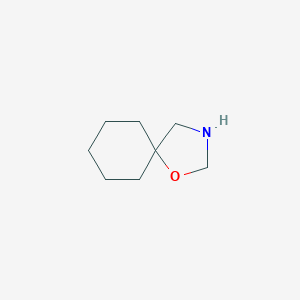
![potassium;[(Z)-[4-methylsulfinyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylbutylidene]amino] sulfate](/img/structure/B91168.png)
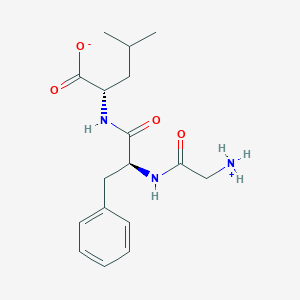
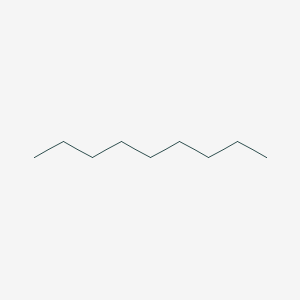
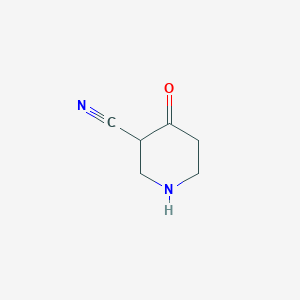
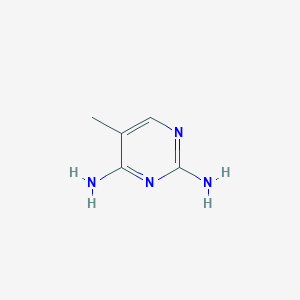

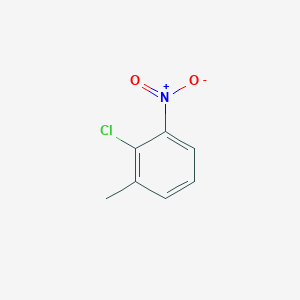
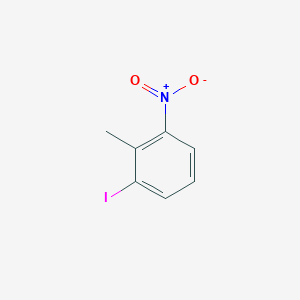
![Spiro[2.5]octane-1-carboxylic Acid](/img/structure/B91185.png)
